2-Methoxy-4-piperidin-1-yl-benzaldehyde
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Overview
Description
2-Methoxy-4-piperidin-1-yl-benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a specialty product often used in proteomics research . The compound features a benzaldehyde core substituted with a methoxy group and a piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-piperidin-1-yl-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-piperidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: 2-Methoxy-4-piperidin-1-yl-benzoic acid.
Reduction: 2-Methoxy-4-piperidin-1-yl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-piperidin-1-yl-benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-piperidin-1-yl-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical processes. The piperidine ring enhances its binding affinity to certain enzymes and receptors, facilitating its role in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the piperidine ring, making it less versatile in certain applications.
4-Piperidin-1-yl-benzaldehyde: Lacks the methoxy group, affecting its reactivity and binding properties.
Uniqueness
2-Methoxy-4-piperidin-1-yl-benzaldehyde stands out due to the presence of both the methoxy group and the piperidine ring, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methoxy-4-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-9-12(6-5-11(13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLSSMROJICTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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